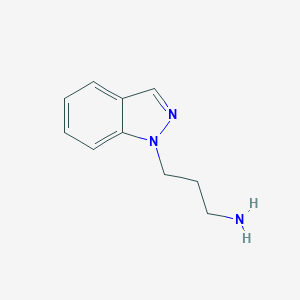

3-(1H-indazol-1-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-indazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWLKJMMXIXRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474787 | |

| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933744-08-2 | |

| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(1H-indazol-1-yl)propan-1-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and reliable protocol for the synthesis of 3-(1H-indazol-1-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug discovery. This document details the synthetic strategy, experimental procedures, and quantitative data to ensure reproducibility and scalability.

Synthetic Strategy

The synthesis of 3-(1H-indazol-1-yl)propan-1-amine is most effectively achieved through a two-step process. The first step involves the regioselective N-alkylation of the 1H-indazole core, followed by the introduction of the primary amine functionality. The chosen strategy prioritizes the selective formation of the desired N-1 isomer and employs a well-established method for amine synthesis to ensure high yields and purity.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 3-(1H-indazol-1-yl)propan-1-amine.

The key transformations are:

-

N-1 Alkylation of Indazole: 1H-Indazole is reacted with N-(3-bromopropyl)phthalimide. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is crucial for directing the alkylation to the more thermodynamically stable N-1 position of the indazole ring.[1][2] This regioselectivity is a critical factor in achieving a high yield of the desired intermediate.[1][2]

-

Gabriel Synthesis for Primary Amine Formation: The phthalimide group serves as a protected form of a primary amine. The second step involves the deprotection of the phthalimide group using hydrazine hydrate. This reaction, known as the Ing-Manske procedure, is a mild and efficient method for cleaving the N-alkylphthalimide to yield the desired primary amine and a phthalhydrazide byproduct, which can be easily removed by filtration.[3][4]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where indicated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-(3-(1H-Indazol-1-yl)propyl)isoindoline-1,3-dione

This procedure is adapted from established protocols for the N-1 alkylation of indazoles.[1][5]

Procedure:

-

To a stirred solution of 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1 hour.

-

Add a solution of N-(3-bromopropyl)phthalimide (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting indazole.

-

After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione as a solid.

Step 2: Synthesis of 3-(1H-indazol-1-yl)propan-1-amine

This procedure follows the well-established Gabriel amine synthesis deprotection method.[3][6][7]

Procedure:

-

Dissolve the 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione (1.0 equivalent) obtained from the previous step in ethanol or methanol.

-

Add hydrazine hydrate (4-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-(1H-indazol-1-yl)propan-1-amine. Further purification can be achieved by vacuum distillation or crystallization if necessary.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of 3-(1H-indazol-1-yl)propan-1-amine.

Table 1: N-1 Alkylation of Indazole

| Parameter | Value/Condition | Reference |

| Substrate | 1H-Indazole | - |

| Reagent | N-(3-bromopropyl)phthalimide | - |

| Base | Sodium Hydride (NaH) | [1][2] |

| Solvent | Tetrahydrofuran (THF) | [1][2] |

| Temperature | Reflux | [5] |

| Reaction Time | 12-18 hours | [5] |

| Typical Yield | 70-85% | [1] |

| Purity | >95% after chromatography | - |

Table 2: Gabriel Deprotection

| Parameter | Value/Condition | Reference |

| Substrate | 2-(3-(1H-Indazol-1-yl)propyl)isoindoline-1,3-dione | - |

| Reagent | Hydrazine Hydrate | [3][6][7] |

| Solvent | Ethanol or Methanol | [4][6] |

| Temperature | Reflux | [4] |

| Reaction Time | 2-4 hours | [7] |

| Typical Yield | 80-95% | [4] |

| Purity | >98% after workup | [8] |

Logical Relationships and Experimental Workflow Diagrams

The logical progression of the synthesis is outlined below, illustrating the transformation of starting materials into the final product.

Caption: Logical flow of the two-step synthesis protocol.

This detailed guide provides the necessary information for the successful synthesis of 3-(1H-indazol-1-yl)propan-1-amine. By following the outlined procedures and considering the factors influencing regioselectivity, researchers can confidently produce this important molecule for their drug discovery and development programs.

References

- 1. d-nb.info [d-nb.info]

- 2. research.ucc.ie [research.ucc.ie]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-(1H-Indazol-1-yl)propan-1-amine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 3-(1H-indazol-1-yl)propan-1-amine (CAS 933744-08-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-indazol-1-yl)propan-1-amine, with the Chemical Abstracts Service (CAS) registry number 933744-08-2, is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Indazole derivatives have been successfully developed as therapeutic agents, most notably as kinase inhibitors in oncology.[4][5] This technical guide provides a comprehensive overview of the available information on 3-(1H-indazol-1-yl)propan-1-amine, including its chemical properties, potential synthesis, and the broader context of its utility in drug discovery and development, with a focus on its likely application as a kinase inhibitor. While specific detailed experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates from the well-established knowledge of the indazole class to provide actionable insights and hypothetical experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of 3-(1H-indazol-1-yl)propan-1-amine are summarized in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| CAS Number | 933744-08-2 | [6] |

| Molecular Formula | C10H13N3 | [6][7] |

| Molecular Weight | 175.23 g/mol | [6][7] |

| Appearance | Liquid | [7] |

| Synonyms | N-(3-aminopropyl)indazole, 3-(1H-indazol-1-yl)propylamine, 3-(indazol-1-yl)propan-1-amine | [7] |

| Purity | Typically >98% (as supplied by vendors) | [7] |

| SMILES | NCCCN1N=CC2=CC=CC=C12 | |

| InChI Key | QGWLKJMMXIXRQU-UHFFFAOYSA-N | [7] |

Synthesis and Experimental Protocols

Hypothetical Synthesis of 3-(1H-indazol-1-yl)propan-1-amine

This protocol is based on standard organic chemistry principles for the N-alkylation of heterocyclic compounds.

Reaction Scheme:

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 933744-08-2 | 3-(1H-Indazol-1-YL)propan-1-amine - Synblock [synblock.com]

- 7. 3-(1H-Indazol-1-yl)propan-1-amine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-(1H-indazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 3-(1H-indazol-1-yl)propan-1-amine. Due to the limited availability of experimental data for this specific molecule, this guide combines available information from chemical suppliers with computationally predicted values for key parameters including melting point, boiling point, pKa, logP, and aqueous solubility. Furthermore, detailed, generalized experimental protocols for the determination of these properties are provided to guide researchers in their own characterization efforts. This document also includes a conceptual workflow for physicochemical property determination and a hypothetical signaling pathway to illustrate the potential biological relevance of this indazole derivative, based on the known activities of similar compounds. All quantitative data is summarized in a clear tabular format, and logical relationships are visualized using Graphviz diagrams.

Introduction

3-(1H-indazol-1-yl)propan-1-amine is a heterocyclic compound featuring an indazole moiety linked to a propanamine side chain. The indazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. A thorough understanding of the physicochemical properties of novel indazole derivatives is paramount for drug discovery and development, as these properties significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential. This guide aims to provide a foundational dataset and methodological framework for researchers working with 3-(1H-indazol-1-yl)propan-1-amine.

Physicochemical Properties

The physicochemical properties of 3-(1H-indazol-1-yl)propan-1-amine have been compiled from various chemical suppliers and augmented with predicted values from computational models. It is important to note that there is conflicting information regarding the physical state of this compound, with some sources describing it as a liquid and others as a solid. This discrepancy may arise from differences in purity, the presence of different salt forms, or variations in ambient conditions.

Table 1: Summary of Physicochemical Properties of 3-(1H-indazol-1-yl)propan-1-amine

| Property | Value (Experimental/Predicted) | Source/Method |

| Molecular Formula | C₁₀H₁₃N₃ | - |

| Molecular Weight | 175.23 g/mol | - |

| Physical State | Liquid / Solid | Conflicting supplier information |

| Melting Point | Predicted: 45-55 °C | Computational Prediction |

| Boiling Point | Predicted: 350-370 °C | Computational Prediction |

| pKa (most basic) | Predicted: 9.5 - 10.5 | Computational Prediction |

| logP | Predicted: 1.8 - 2.2 | Computational Prediction |

| Water Solubility | Predicted: 1-10 g/L | Computational Prediction |

Disclaimer: Predicted values are estimates and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Property Determination

The following sections outline detailed, generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of 3-(1H-indazol-1-yl)propan-1-amine.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensing device.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-bore test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For an amine, the pKa refers to the acidity of its conjugate acid.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand undisturbed for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result: The determined concentration represents the aqueous solubility of the compound at that temperature.

Visualization of Workflows and Pathways

Physicochemical Property Determination Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a novel compound like 3-(1H-indazol-1-yl)propan-1-amine.

Hypothetical Signaling Pathway

Indazole derivatives have been reported to interact with various biological targets, including protein kinases. The following diagram illustrates a hypothetical signaling pathway that could be modulated by an indazole-containing compound, leading to an anti-proliferative effect. This is a generalized representation and requires experimental validation for 3-(1H-indazol-1-yl)propan-1-amine.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-(1H-indazol-1-yl)propan-1-amine for researchers in the fields of chemistry and drug development. By combining available data with computational predictions and outlining detailed experimental protocols, this document serves as a valuable resource for guiding further experimental work. The provided workflow and hypothetical signaling pathway diagrams offer a conceptual framework for the characterization and potential biological investigation of this and related indazole compounds. It is imperative that the predicted values presented herein are validated through rigorous experimental determination to ensure their accuracy and utility in advancing research and development efforts.

A Technical Guide to 3-(1H-indazol-1-yl)propan-1-amine: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-(1H-indazol-1-yl)propan-1-amine, a key building block in modern medicinal chemistry. We will delve into its commercial availability, explore the chemical principles behind its synthesis, detail its quality control and characterization, and discuss its application, particularly as a precursor for potent enzyme inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of kinase enzymes.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents. Marketed drugs such as Niraparib, a PARP-1/PARP-2 inhibitor for ovarian and breast cancer, and Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, feature the indazole core, highlighting its clinical significance.[1]

3-(1H-indazol-1-yl)propan-1-amine serves as a versatile intermediate, providing a flexible three-carbon linker with a primary amine. This functional handle is ideal for further chemical modifications, enabling its incorporation into more complex molecules. Its primary application lies in the synthesis of targeted therapies, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), where the indazole moiety provides the crucial binding interaction with the target protein, and the aminopropyl linker allows for the attachment of other pharmacophoric elements or E3 ligase recruiters.

Commercial Sourcing and Supplier Evaluation

3-(1H-indazol-1-yl)propan-1-amine is available from a range of commercial suppliers. When sourcing this reagent, researchers should consider not only the price but also the purity, available quantities, and the supplier's quality management certifications. Below is a comparative table of some notable suppliers.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| Sigma-Aldrich | 933744-08-2 | C₁₀H₁₃N₃ | Not specified; sold as "AldrichCPR" for early discovery research | 1 g |

| CymitQuimica | 933744-08-2 | C₁₀H₁₃N₃ | 98% | 100 mg, 250 mg, 1 g, 5 g, 10 g |

| Synblock | 933744-08-2 | C₁₀H₁₃N₃ | ≥ 98% | Inquire for bulk |

| Parchem | 933744-08-2 | C₁₀H₁₃N₃ | Not specified | Inquire for quote |

| BLDpharm | 933744-08-2 | C₁₀H₁₃N₃ | Not specified | Inquire for details |

| Crescent Chemical | 933744-08-2 | C₁₀H₁₃N₃ | Not specified | 1 g |

Note: "AldrichCPR" products from Sigma-Aldrich are part of a collection of unique chemicals for which the buyer assumes responsibility for confirming identity and purity.[2] For applications requiring high purity and well-characterized material, suppliers providing a certificate of analysis with detailed analytical data are recommended.

Synthesis of 3-(1H-indazol-1-yl)propan-1-amine: A Step-by-Step Protocol

The synthesis of 3-(1H-indazol-1-yl)propan-1-amine is typically achieved through the N-alkylation of indazole. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either the N-1 or N-2 position of the indazole ring. For many applications, including the synthesis of certain PARP inhibitors, the N-1 isomer is the desired product.

Principles of Regioselective N-Alkylation

The regiochemical outcome of indazole alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile. Studies have shown that using sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 substituted product.[3][4][5] The sodium cation is thought to coordinate with the N-2 nitrogen, sterically hindering alkylation at that position and directing the incoming electrophile to N-1.

Experimental Protocol: N-Alkylation of Indazole

This protocol describes the synthesis of 3-(1H-indazol-1-yl)propan-1-amine from indazole and a suitable three-carbon electrophile with a protected amine, followed by deprotection.

Step 1: N-Alkylation of Indazole with N-(3-bromopropyl)phthalimide

-

Materials:

-

Indazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

N-(3-bromopropyl)phthalimide

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add indazole (1.0 eq).

-

Add anhydrous THF to dissolve the indazole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Hydrogen gas will be evolved.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(3-(1H-indazol-1-yl)propyl)phthalimide.

-

Step 2: Deprotection to Yield 3-(1H-indazol-1-yl)propan-1-amine

-

Materials:

-

N-(3-(1H-indazol-1-yl)propyl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Dissolve the purified N-(3-(1H-indazol-1-yl)propyl)phthalimide from Step 1 in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2.0 - 4.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(1H-indazol-1-yl)propan-1-amine.

-

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of 3-(1H-indazol-1-yl)propan-1-amine is paramount for its successful use in subsequent synthetic steps and biological assays. A combination of chromatographic and spectroscopic techniques should be employed for its characterization.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, can effectively separate the product from starting materials and by-products. The purity is determined by the area percentage of the main peak in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides crucial information for structural confirmation. The spectrum should show characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the propyl chain, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Application in Drug Discovery: A Precursor to PARP Inhibitors

A significant application of 3-(1H-indazol-1-yl)propan-1-amine is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[6][7][8] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

The PARP-1 Signaling Pathway in DNA Repair

Experimental Workflow: Synthesis of a PARP Inhibitor Intermediate

3-(1H-indazol-1-yl)propan-1-amine can be used as a key intermediate in the synthesis of PARP inhibitors. The primary amine serves as a nucleophile for coupling with an appropriate carboxylic acid or acyl chloride to form an amide bond, a common feature in many PARP inhibitor scaffolds.

Protocol: Amide Coupling to a Carboxylic Acid Moiety

-

Materials:

-

3-(1H-indazol-1-yl)propan-1-amine

-

A suitable carboxylic acid (e.g., a substituted benzoic acid derivative)

-

A peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of 3-(1H-indazol-1-yl)propan-1-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide product.

-

Conclusion

3-(1H-indazol-1-yl)propan-1-amine is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting material for researchers. A thorough understanding of its synthesis, purification, and characterization is essential for its effective use. The critical role of the indazole moiety in targeting enzymes like PARP-1 underscores the importance of this intermediate in the development of novel therapeutics for cancer and other diseases.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crescentchemical.com [crescentchemical.com]

- 3. d-nb.info [d-nb.info]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ucc.ie [research.ucc.ie]

- 6. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP1 - Wikipedia [en.wikipedia.org]

- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

Purity Analysis of 3-(1H-indazol-1-yl)propan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3-(1H-indazol-1-yl)propan-1-amine, a key intermediate in pharmaceutical synthesis. The document outlines potential impurities, detailed experimental protocols for chromatographic and spectroscopic techniques, and clear data presentation formats to ensure the quality and consistency of this compound in research and drug development.

Introduction to Purity Analysis

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For 3-(1H-indazol-1-yl)propan-1-amine (Molecular Formula: C10H13N3, Molecular Weight: 175.23 g/mol ), a robust analytical framework is essential to identify and quantify any process-related impurities, degradation products, and residual solvents. This guide details a multi-pronged approach to purity assessment, employing orthogonal analytical techniques to ensure a comprehensive evaluation.

Potential Impurities

The impurity profile of 3-(1H-indazol-1-yl)propan-1-amine is largely dependent on its synthetic route. A common synthesis involves the N-alkylation of indazole with a suitable three-carbon synthon. Based on this, potential impurities can be categorized as:

-

Process-Related Impurities:

-

Starting Materials: Unreacted indazole and 1-bromo-3-chloropropane (or a similar alkylating agent).

-

Isomeric Impurities: 3-(2H-indazol-2-yl)propan-1-amine, an isomer formed during the alkylation step.

-

By-products: Di-alkylation products or products from side reactions.

-

-

Degradation Products: Potential products arising from exposure to light, heat, or oxidative conditions. The specific degradation pathways for this molecule are not extensively documented in the public domain and would typically be investigated through forced degradation studies.

-

Residual Solvents: Solvents used during the synthesis and purification steps (e.g., DMF, acetonitrile, ethanol).

A logical workflow for identifying and quantifying these impurities is crucial for quality control.

Workflow for Purity Analysis

Experimental Protocols

A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for assessing the purity and identifying non-volatile organic impurities.

Methodology:

-

Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is ideal for the detection and quantification of residual solvents and volatile or semi-volatile organic impurities.[1][2]

Methodology:

-

Instrumentation: A GC system coupled with a Mass Spectrometer and a headspace autosampler.

-

Column: A polar capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute a wide range of solvents.

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 35-350.

-

Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

¹H NMR can be used for structural confirmation and as a quantitative method to determine the absolute purity of the compound.[3][4][5][6][7]

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Data Acquisition: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.

-

Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

-

Purity Calculation: The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the sample and the internal standard.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values for 3-(1H-indazol-1-yl)propan-1-amine.[8][9][10] This technique is valuable for confirming the empirical formula and detecting inorganic impurities.[8][10]

Methodology:

-

Instrumentation: A CHN elemental analyzer.

-

Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Data Presentation

Quantitative data from the analyses should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Purity and Impurity Profile

| Peak No. | Retention Time (min) | Relative Retention Time | Peak Area (%) | Impurity Classification |

| 1 | 4.5 | 0.85 | 0.05 | Process-Related (Indazole) |

| 2 | 5.3 | 1.00 | 99.85 | 3-(1H-indazol-1-yl)propan-1-amine |

| 3 | 6.1 | 1.15 | 0.08 | Process-Related (Isomer) |

| 4 | 8.2 | 1.55 | 0.02 | Unknown |

Table 2: Residual Solvents by GC-MS

| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |

| Ethanol | 3.8 | 150 | 5000 |

| Acetonitrile | 4.2 | 50 | 410 |

| Dichloromethane | 5.1 | < 10 | 600 |

Table 3: Purity Assay by qNMR and Elemental Analysis

| Analytical Method | Result | Acceptance Criteria |

| Purity by ¹H qNMR | 99.8% | ≥ 99.0% |

| % Carbon (Elemental Analysis) | 68.55% (Theoretical: 68.54%) | ± 0.4% of theoretical |

| % Hydrogen (Elemental Analysis) | 7.48% (Theoretical: 7.48%) | ± 0.3% of theoretical |

| % Nitrogen (Elemental Analysis) | 23.95% (Theoretical: 23.98%) | ± 0.4% of theoretical |

Visualization of Analytical Workflow

A visual representation of the analytical workflow can aid in understanding the logical sequence of testing.

Analytical Testing Workflow

Conclusion

The purity of 3-(1H-indazol-1-yl)propan-1-amine can be reliably determined through a combination of HPLC, GC-MS, qNMR, and elemental analysis. The methodologies outlined in this guide provide a robust framework for the quality control of this important pharmaceutical intermediate. Adherence to these analytical protocols will ensure that the material meets the high standards required for drug development and manufacturing. For regulatory submissions, these methods should be validated according to ICH guidelines to demonstrate their accuracy, precision, specificity, linearity, and robustness.

References

- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 2. labcompare.com [labcompare.com]

- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. youtube.com [youtube.com]

- 10. smithers.com [smithers.com]

A Technical Guide to the Stability and Storage of Indazole Derivatives, with Reference to 3-(1H-indazol-1-yl)propan-1-amine

Introduction: The Stability of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The stability of these compounds is a critical parameter for researchers and drug development professionals, influencing their handling, formulation, and long-term efficacy. The indazole ring system, a fusion of benzene and pyrazole rings, is generally stable but can be susceptible to degradation under specific environmental conditions.[1] Understanding these potential degradation pathways is crucial for maintaining the purity, potency, and safety of indazole-containing compounds.

This technical guide outlines the common degradation pathways for indazole derivatives and provides a framework for their storage and stability assessment, in accordance with industry best practices and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5]

Primary Degradation Pathways for Indazole Derivatives

Indazole derivatives can degrade through several mechanisms, primarily photodegradation, oxidation, hydrolysis, and thermolysis. These pathways are often investigated through forced degradation (stress testing) studies, which intentionally expose the compound to harsh conditions to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3]

2.1 Photodegradation

Exposure to ultraviolet (UV) light is a known cause of degradation for indazoles. The most common photochemical reaction is a rearrangement of the indazole ring to form a more stable benzimidazole structure.[6][7] This phototransposition is believed to proceed from the excited state of the 2H-tautomer of the indazole ring and can be induced by both UVB and UVA irradiation.[6][7] In some instances, photodimerization can occur as a competing reaction.

2.2 Oxidative Degradation

The indazole ring system is susceptible to oxidation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide (H2O2) to simulate oxidative stress and identify potential oxidation products. For compounds with nitroaromatic moieties, such as some indazole derivatives, photo-oxidation can also occur, leading to the formation of aldehydes from methyl groups on the indazole ring.

2.3 Hydrolytic Degradation

The stability of indazole derivatives can be highly dependent on pH. Hydrolysis can occur under both acidic and basic conditions, and the rate of degradation is typically pH-dependent. Stress testing protocols commonly use hydrochloric acid and sodium hydroxide to evaluate the compound's susceptibility to hydrolysis across a wide pH range.

2.4 Thermal Degradation

Elevated temperatures can lead to the thermal decomposition of indazole compounds. The extent of degradation is dependent on the temperature and the duration of exposure. Thermal stress studies are a standard part of forced degradation protocols to determine the intrinsic thermal stability of the molecule.[8]

Data Presentation: Stability and Storage Recommendations

While quantitative stability data for 3-(1H-indazol-1-yl)propan-1-amine is unavailable, the following tables summarize the typical conditions for forced degradation studies and provide general storage recommendations for indazole derivatives based on their known sensitivities.

Table 1: Exemplary Forced Degradation Conditions for Indazole Derivatives

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 70°C | Up to 7 days |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 70°C | Up to 7 days |

| Oxidation | 3% to 30% H₂O₂ | Room Temp | Up to 24 hours |

| Thermal Degradation | Dry Heat | 40°C to 80°C | Up to 7 days |

| Photostability | UV & Visible Light | Controlled Room Temp | Per ICH Q1B Guidelines¹ |

¹ICH Q1B guidelines suggest exposure to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][8]

Table 2: General Storage and Handling Recommendations for Indazole Derivatives

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and preserve long-term stability.[9] |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation from atmospheric oxygen.[9] |

| Container | Tightly sealed, light-resistant (amber glass) | To protect from moisture and prevent photodegradation.[9][10] |

| Location | Dry, well-ventilated area | To prevent moisture absorption.[10] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases | To avoid hazardous reactions and accelerated degradation.[9] |

Experimental Protocols: Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on an indazole derivative. The goal is to generate a degradation level of 5-20% to ensure that the analytical method is truly stability-indicating.[8]

4.1 Objective

To identify potential degradation products and establish the intrinsic stability of the indazole derivative under various stress conditions, as mandated by ICH guidelines.[3][5]

4.2 Materials

-

Indazole derivative (e.g., 3-(1H-indazol-1-yl)propan-1-amine)

-

Solvents (e.g., Acetonitrile, Methanol, Water - HPLC grade)

-

Acids (e.g., 1 M HCl)

-

Bases (e.g., 1 M NaOH)

-

Oxidizing Agent (e.g., 30% H₂O₂)

-

pH meter, analytical balance, volumetric flasks, pipettes

-

HPLC system with a suitable detector (e.g., UV/DAD or MS)

-

Photostability chamber, temperature-controlled oven

4.3 Procedure

-

Stock Solution Preparation: Prepare a stock solution of the indazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution and 1 M HCl in a flask.

-

Keep the solution at room temperature or heat to 50-70°C.

-

Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, but use 1 M NaOH for degradation and 1 M HCl for neutralization.

-

-

Oxidative Degradation:

-

Mix equal parts of the stock solution and 30% H₂O₂ in a flask.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at various time points and analyze.

-

-

Thermal Degradation:

-

Place the solid compound in a temperature-controlled oven at a set temperature (e.g., 60°C).

-

Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m².

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples.

-

-

Analysis:

-

Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method.

-

Assess the purity of the main peak and determine the percentage of degradation.

-

Characterize any significant degradation products using techniques like LC-MS/MS and NMR if necessary.

-

Visualizations: Degradation Pathways and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. scispace.com [scispace.com]

- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. benchchem.com [benchchem.com]

- 10. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

molecular weight of "3-(1H-indazol-1-yl)propan-1-amine"

An In-depth Technical Guide to 3-(1H-indazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-indazol-1-yl)propan-1-amine is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential biological significance of 3-(1H-indazol-1-yl)propan-1-amine, tailored for professionals in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of 3-(1H-indazol-1-yl)propan-1-amine are summarized below. These data are crucial for experimental design, including reaction setup, dosage calculations, and analytical method development.

| Property | Value | Reference(s) |

| Molecular Weight | 175.23 g/mol | [4][5] |

| Molecular Formula | C₁₀H₁₃N₃ | [4][5] |

| CAS Number | 933744-08-2 | [4][5] |

| Appearance | Liquid or Solid | [4][6] |

| Purity | Typically ≥98% | [4] |

| InChI Key | QGWLKJMMXIXRQU-UHFFFAOYSA-N | [4][6] |

| Common Synonyms | N-(3-aminopropyl)indazole, 3-(indazol-1-yl)propan-1-amine | [4] |

Representative Synthesis Protocol

The synthesis of N-alkylated indazoles can be achieved through various methods. Below is a detailed, representative experimental protocol for the synthesis of 3-(1H-indazol-1-yl)propan-1-amine via N-alkylation of indazole. This protocol is based on general principles of N-alkylation of heterocyclic amines.

Objective: To synthesize 3-(1H-indazol-1-yl)propan-1-amine by reacting indazole with a suitable 3-aminopropyl synthon.

Materials:

-

1H-Indazole

-

3-Bromopropan-1-amine hydrobromide (or a Boc-protected equivalent such as tert-butyl (3-bromopropyl)carbamate for cleaner reaction and easier purification)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as the solvent

-

Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation if needed)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the indazole. Add a base such as potassium carbonate (2.0-3.0 eq).

-

Alkylation: To the stirring suspension, add tert-butyl (3-bromopropyl)carbamate (1.1-1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting indazole is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

-

Purification (if necessary): Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or methanol). Add a strong acid such as trifluoroacetic acid (TFA) or HCl (in an organic solvent) and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Isolation: Remove the solvent under reduced pressure. If the free amine is desired, perform a basic workup with aqueous NaOH and extract into an organic solvent. If the hydrochloride salt is desired, the product can be precipitated from the reaction mixture. The final product's identity and purity should be confirmed by NMR and MS analysis.

Potential Biological Activity and Signaling Pathways

Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of biological targets. Derivatives of the indazole core have shown significant activity as kinase inhibitors and anticancer agents.[3][7]

Several indazole derivatives have been investigated as inhibitors of key signaling proteins involved in cancer cell proliferation and survival.[1][7] For example, certain 1H-indazol-3-amine derivatives have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Bcr-Abl kinases.[7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Some indazole compounds have been shown to induce a block in the G0-G1 phase of the cell cycle.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-(1H-indazol-1-yl)propan-1-amine.

Caption: A generalized workflow for the synthesis of 3-(1H-indazol-1-yl)propan-1-amine.

Potential Signaling Pathway Inhibition

This diagram illustrates a potential mechanism of action for an indazole-based kinase inhibitor, leading to anti-proliferative effects.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by an indazole derivative.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(1H-Indazol-1-yl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 5. CAS 933744-08-2 | 3-(1H-Indazol-1-YL)propan-1-amine - Synblock [synblock.com]

- 6. 3-(1H-Indazol-1-yl)propan-1-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Motif in Drug Discovery and its Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological macromolecules, leading to a diverse range of pharmacological activities. This has resulted in the development of several FDA-approved drugs and numerous clinical candidates targeting a variety of diseases, most notably cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the key biological targets of indazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid researchers in the ongoing development of novel therapeutics based on this versatile scaffold.

Indazole Derivatives as Potent Kinase Inhibitors

A predominant application of the indazole scaffold is in the design of protein kinase inhibitors. The ability of the indazole nucleus to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of various kinases has been extensively exploited.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Several indazole-based compounds are potent inhibitors of VEGFRs.[1][2]

Quantitative Data: VEGFR Inhibition by Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Assay Type / Context |

| Axitinib | VEGFR1 | 0.1 | Cell-free |

| Axitinib | VEGFR2 | 0.2 | Cell-free |

| Axitinib | VEGFR3 | 0.1 - 0.3 | Cell-free |

| Pazopanib | VEGFR1 | 10 | Cell-free |

| Pazopanib | VEGFR2 | 30 | Cell-free |

| Pazopanib | VEGFR3 | 47 | Cell-free |

| Indazole-pyrimidine derivative (13i) | VEGFR2 | 34.5 | Cell-free |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.[3]

-

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Test indazole derivative

-

384-well low-volume plates

-

HTRF-compatible microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test indazole derivative in DMSO.

-

Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add a solution containing the VEGFR-2 enzyme and biotinylated substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding ATP solution in assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) and incubate in the dark.

-

Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm).

-

Calculate the ratio of the two emission signals and determine the percent inhibition.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway: VEGFR Signaling Cascade

Fibroblast Growth Factor Receptor (FGFR)

Dysregulation of FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as potent inhibitors of FGFRs.[4][5][6]

Quantitative Data: FGFR Inhibition by Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) |

| Compound 99 | FGFR1 | 2.9 |

| Compound 100 | FGFR1 | <4.1 |

| Compound 100 | FGFR2 | 2.0 |

| Compound 102 | FGFR1 | 30.2 |

| Compound 106 | FGFR1 | 2000 |

| Compound 106 | FGFR2 | 800 |

| Compound 106 | FGFR3 | 4500 |

| Indazole Derivative 9u | FGFR1 | 3.3 |

Signaling Pathway: FGFR Signaling Cascade

Other Kinase Targets

Indazole derivatives have demonstrated inhibitory activity against a range of other kinases implicated in cancer and other diseases.

Quantitative Data: Inhibition of Various Kinases by Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) |

| Compound 2y | Aurora A | 8.3 (HL60 cells), 1.3 (HCT116 cells) |

| Indazole derivative 52a | Aurora A | 13,000 |

| Indazole derivative 54a | Aurora A | 32 |

| Indazole derivative 55a | Aurora A | 519 |

| Indazole derivative 59c | Pim1-3 | 3-70 |

| GSK-3β Indazole inhibitor | GSK-3β | 3 |

Indazole Derivatives as Microtubule-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. A significant number of indazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[2][7]

Quantitative Data: Tubulin Polymerization Inhibition by Indazole Derivatives

| Compound | Antiproliferative IC50 | Tubulin Polymerization IC50 (µM) |

| Indazole derivative 3c | Low nanomolar range (HepG2, HCT116, etc.) | - |

| Indazole derivative 3f | Low nanomolar range (HepG2, HCT116, etc.) | - |

| Indazole derivative 7i | 1.85 - 5.76 µM (various cell lines) | 3.03 |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess the effect of a compound on tubulin polymerization in vitro.[8]

-

Materials:

-

Purified tubulin protein (>99% pure)

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

Test indazole derivative

-

Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

-

96-well microplate

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Resuspend purified tubulin in ice-cold polymerization buffer.

-

Add the test indazole derivative or control compounds at various concentrations to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to the wells.

-

Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC50 value for inhibition of tubulin polymerization by analyzing the dose-dependent decrease in the maximum polymerization rate.

-

Mechanism Visualization: Inhibition of Microtubule Formation

Indazole Derivatives in the Modulation of Inflammation

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Indazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines.[9][10]

Quantitative Data: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | IC50 (µM) |

| 5-Aminoindazole | COX-2 | 12.32 |

| 6-Nitroindazole | COX-2 | 19.22 |

| Indazole | COX-2 | 23.42 |

| Indazole derivative 16 | COX-2 | 0.409 |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of a compound on COX-2 activity.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Test indazole derivative

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add the test indazole derivative at various concentrations to the wells of a 96-well plate.

-

Add the COX-2 enzyme to the wells and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and add the detection probe.

-

Measure the absorbance or fluorescence to quantify the amount of prostaglandin produced.

-

Calculate the percent inhibition and determine the IC50 value.

-

Signaling Pathway: COX-2 in Inflammation

Indazole Derivatives in Neurodegenerative Diseases

The therapeutic potential of indazole derivatives extends to neurodegenerative disorders such as Alzheimer's and Parkinson's disease. A key target in this area is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in tau hyperphosphorylation and neuronal apoptosis.[11][12][13]

Experimental Protocol: In Vitro GSK-3β Kinase Assay

This protocol describes a method for measuring the inhibition of GSK-3β activity.

-

Materials:

-

Recombinant human GSK-3β

-

GSK-3β substrate peptide (e.g., a phosphopeptide)

-

ATP

-

Kinase buffer

-

Test indazole derivative

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

96-well white opaque plates

-

Luminometer

-

-

Procedure:

-

Add the test indazole derivative at various concentrations to the wells of a 96-well plate.

-

Add GSK-3β enzyme and substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature.

-

Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition and determine the IC50 value.

-

Signaling Pathway: GSK-3β in Neurodegeneration

Conclusion

The indazole scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of various biological targets. The extensive research into indazole-based kinase inhibitors, microtubule-targeting agents, anti-inflammatory compounds, and neuroprotective agents underscores the broad therapeutic potential of this chemical motif. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of indazole derivatives for the treatment of a wide range of human diseases. The visualization of the key signaling pathways offers a conceptual framework for understanding the mechanisms of action of these compounds and for designing the next generation of indazole-based therapeutics.

References

- 1. Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adjuvant Pazopanib Versus Placebo After Nephrectomy in Patients With Localized or Locally Advanced Renal Cell Carcinoma: Final Overall Survival Analysis of the Phase 3 PROTECT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]

- 13. The GSK3 beta signaling cascade and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthetic Routes of N-Alkylated Indazoles

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a significant pharmacophore in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The strategic N-alkylation of the indazole ring system is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to challenges in achieving regioselectivity, resulting in mixtures of N1- and N2-alkylated isomers. This technical guide provides a detailed review of the primary synthetic routes for preparing N-alkylated indazoles, with a focus on methods to control regioselectivity.

Factors Influencing Regioselectivity in Indazole Alkylation

The regiochemical outcome of indazole alkylation is a delicate interplay of several factors, including the electronic and steric properties of the indazole substituents, the nature of the alkylating agent, the choice of base, and the solvent.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, a characteristic that can be exploited to favor the formation of N1-alkylated products under conditions that permit equilibration.[2][3]

Synthetic Strategies for N1-Alkylation

Achieving selective N1-alkylation is a common objective in the synthesis of many indazole-based pharmaceuticals. Several methodologies have been developed to favor the formation of the N1-isomer.

Base-Mediated Alkylation

A prevalent method for N1-alkylation involves the deprotonation of the indazole with a suitable base, followed by reaction with an alkylating agent. The choice of base and solvent system is crucial for directing the selectivity.

A combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for N1-selective alkylation, particularly with alkyl bromides.[1] This method has shown high N1-regioselectivity (>99%) for indazoles bearing specific substituents at the C3 position, such as carboxymethyl, tert-butyl, COMe, and carboxamide groups.[1] The high N1-selectivity observed with NaH in THF is attributed to the coordination of the sodium cation between the N2-nitrogen and an oxygen-containing substituent at the C3-position.[3][4]

The use of cesium carbonate (Cs₂CO₃) has also been reported to favor N1-alkylation, especially with α-halo esters, ketones, lactones, amides, and bromoacetonitrile.[5] This selectivity is thought to arise from an equilibration process that favors the thermodynamically more stable N1-substituted product.[5]

Reductive Amination

A highly selective and scalable method for the synthesis of N1-alkyl indazoles involves a reductive amination protocol. This procedure is noted for its high selectivity, with no N2-alkylated products detected at completion.[6][7] The reaction proceeds with a variety of simple and complex aldehydes, including cyclic and linear secondary aldehydes, as well as primary aldehydes.[7] The high selectivity is attributed to thermodynamic control.[6][7]

Synthetic Strategies for N2-Alkylation

While N1-alkylation is more commonly reported, methods for the selective synthesis of N2-alkylated indazoles are also crucial for accessing a diverse range of chemical space.

Acid-Catalyzed Alkylation

Trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles and 1H-azaindazoles with various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates.[8][9][10][11] This method provides excellent yields of the desired N2-alkylated products with no formation of the N1-isomers.[9] A TfOH-catalyzed reaction with diazo compounds also affords N2-alkylated products with high regioselectivity.[12]

Mitsunobu Reaction

The Mitsunobu reaction, employing an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), has been shown to favor the formation of the N2-alkylated indazole. For example, the reaction of indazole with n-pentanol under Mitsunobu conditions yields the N2-pentylindazole as the major product.

Influence of Indazole Substituents on Regioselectivity

Substituents on the indazole ring can exert significant steric and electronic effects, thereby influencing the N1/N2 regioselectivity. For instance, indazoles with electron-withdrawing groups like NO₂ or CO₂Me at the C7 position have been shown to exhibit excellent N2-regioselectivity (≥96%) under NaH/THF conditions, which typically favor N1-alkylation.[1][13]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the N-alkylation of indazoles, providing a comparative overview of the different methodologies.

Table 1: Regioselective N1-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Yield (%) | Reference |

| 3-Carboxymethyl | Alkyl bromide | NaH / THF | >99:1 | - | [1] |

| 3-tert-Butyl | Alkyl bromide | NaH / THF | >99:1 | - | [1] |

| 3-COMe | Alkyl bromide | NaH / THF | >99:1 | - | [1] |

| 3-Carboxamide | Alkyl bromide | NaH / THF | >99:1 | - | [1] |

| 6-Nitro | Methyl bromoacetate | Cs₂CO₃ / - | >130:1 | Good | [5] |

Table 2: Regioselective N2-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Catalyst/Conditions | N1:N2 Ratio | Yield (%) | Reference |

| Various | Ethyl 2,2,2-trichloroacetimidate | TfOH | 0:100 | up to 96 | [9][10] |

| Various | Diazo compounds | TfOH | up to 0:100 | Good to Excellent | [12] |

| Unsubstituted | n-Pentanol | PPh₃, DEAD | 1:2.5 | 78 (total) | |

| 7-NO₂ | Alkyl bromide | NaH / THF | 4:96 | - | [1] |

| 7-CO₂Me | Alkyl bromide | NaH / THF | 4:96 | - | [1] |

Key Experimental Protocols